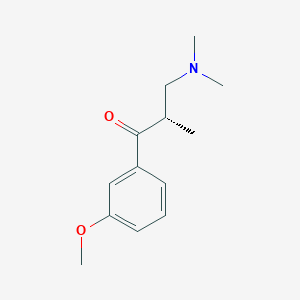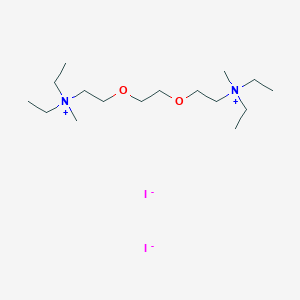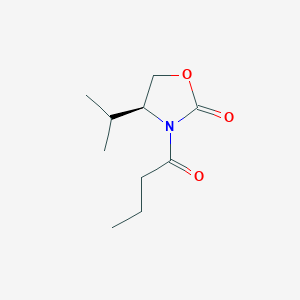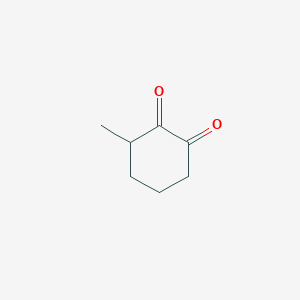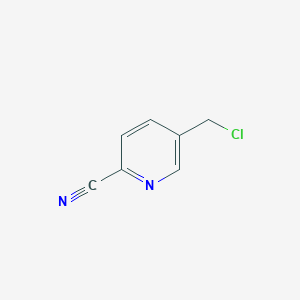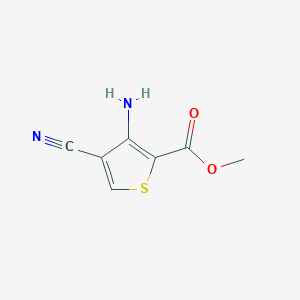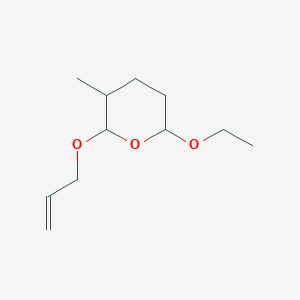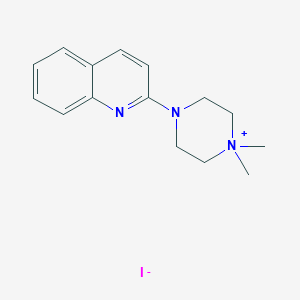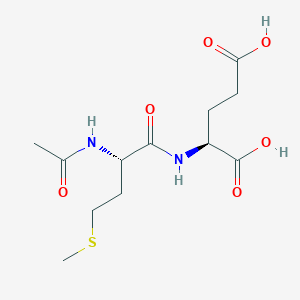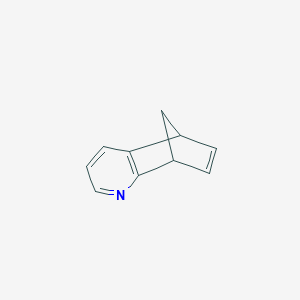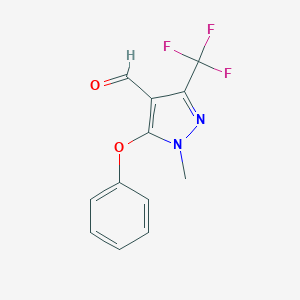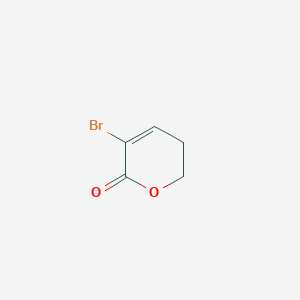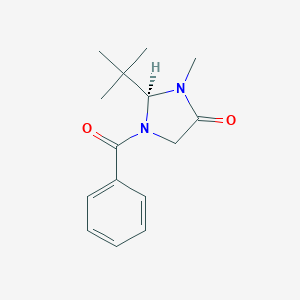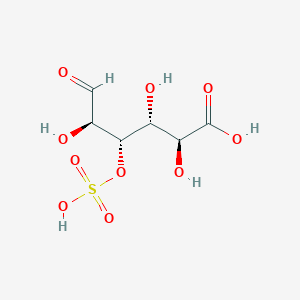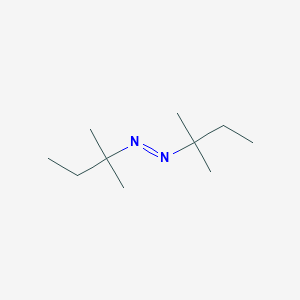
Diazene, bis(1,1-dimethylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, bis(1,1-dimethylpropyl)- is a chemical compound that belongs to the class of diazenes. It has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of Diazene, bis(1,1-dimethylpropyl)- is not fully understood. However, it is believed to act as a radical scavenger and can inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO). It can also modulate the activity of various enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Diazene, bis(1,1-dimethylpropyl)- has been shown to have anti-inflammatory properties and can inhibit the production of nitric oxide, which is involved in the inflammatory response. It can also scavenge free radicals and inhibit the production of reactive oxygen species. In addition, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Diazene, bis(1,1-dimethylpropyl)- in lab experiments is its ability to scavenge free radicals and inhibit the production of reactive oxygen species. This makes it a useful tool for studying oxidative stress-induced cell death. However, one limitation is its potential toxicity, as it has been shown to be cytotoxic at high concentrations.
Direcciones Futuras
There are several future directions for the study of Diazene, bis(1,1-dimethylpropyl)-. One area of research is its potential use as a drug delivery system, as it can release drugs in a controlled manner. Another area of research is its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of nitric oxide. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of Diazene, bis(1,1-dimethylpropyl)- involves the reaction of hydrazine hydrate with 2,2-dimethylpropyl bromide in the presence of a strong base. The resulting product is then purified through distillation and recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
Diazene, bis(1,1-dimethylpropyl)- has been studied for its potential applications in various fields of science. In biochemistry, it has been shown to have anti-inflammatory properties and can inhibit the production of nitric oxide, which is involved in the inflammatory response. In pharmacology, it has been studied for its potential use as a drug delivery system, as it can release drugs in a controlled manner. In materials science, it has been used to synthesize nanoparticles and as a precursor for the synthesis of other compounds.
Propiedades
Número CAS |
19694-12-3 |
|---|---|
Fórmula molecular |
C10H22N2 |
Peso molecular |
170.3 g/mol |
Nombre IUPAC |
bis(2-methylbutan-2-yl)diazene |
InChI |
InChI=1S/C10H22N2/c1-7-9(3,4)11-12-10(5,6)8-2/h7-8H2,1-6H3 |
Clave InChI |
ZGXHUGQEDPPKGZ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)N=NC(C)(C)CC |
SMILES canónico |
CCC(C)(C)N=NC(C)(C)CC |
Otros números CAS |
19694-12-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



